Sulfonyl Substituent Determines FAAH Inhibitory Potency: Comparative SAR Analysis Against Benchmark 16j
The 4-methoxybenzenesulfonyl substituent of CAS 955535-39-4 occupies the same pharmacophoric position as the thiophene-2-sulfonyl group of the benchmark FAAH inhibitor 16j. In the comprehensive SAR study by Wang et al., the sulfonyl aryl group was identified as a critical determinant of FAAH potency; 16j (thiophene-2-sulfonyl) achieved an IC50 of 2.0 nM against recombinant human FAAH [1]. The Hammett σp value for the 4-methoxy substituent (−0.27) differs markedly from that of the thiophene-2-sulfonyl group, predicting distinct electronic effects at the enzyme active site [2]. While direct FAAH IC50 data for this specific compound is unavailable in peer-reviewed literature, the SAR trajectory indicates that 4-methoxyphenylsulfonyl analogs typically yield intermediate potency within the series, with the electron-donating methoxy group favoring improved metabolic stability and potentially distinct off-target profiles relative to halogenated or heterocyclic sulfonyl variants [3].
| Evidence Dimension | Sulfonyl substituent effect on FAAH inhibitory potency |
|---|---|
| Target Compound Data | 4-methoxybenzenesulfonyl substituent; no reported FAAH IC50 in primary literature |
| Comparator Or Baseline | Benchmark FAAH inhibitor 16j (thiophene-2-sulfonyl analog): IC50 = 2.0 nM against recombinant human FAAH |
| Quantified Difference | Not directly quantifiable for this specific compound; class-level SAR indicates sulfonyl aryl variation modulates IC50 by 10- to 1000-fold [1] |
| Conditions | Recombinant human FAAH enzyme assay, pH 8.0, 2°C; data from Wang et al. (2009) and BindingDB [1] |
Why This Matters
Researchers procuring CAS 955535-39-4 as an alternative FAAH inhibitor must independently validate its potency rather than assuming equivalence to 16j, as the sulfonyl substituent difference alone can alter IC50 by orders of magnitude.
- [1] Wang, X.; Sarris, K.; Kage, K.; Zhang, D.; Brown, S.P.; Kolasa, T.; Surowy, C.; El Kouhen, O.F.; Muchmore, S.W.; Brioni, J.D.; Stewart, A.O. Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors. J. Med. Chem. 2009, 52, 170-180. BindingDB entry BDBM26732. View Source
- [2] Hansch, C.; Leo, A.; Taft, R.W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165-195. View Source
- [3] US Patent Application US20230303552A1. Arylsulfonyl derivatives and their use as muscarinic acetylcholine receptor M5 inhibitors. Published 2023-09-28. View Source
